2,1,3-Benzothiadiazol-4-amine, 5-chloro-N-(4,5-dihydro-2-thiazolyl)-
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Overview
Description
2,1,3-Benzothiadiazol-4-amine, 5-chloro-N-(4,5-dihydro-2-thiazolyl)- is a chemical compound with the molecular formula C9H9ClN4S2 It is a derivative of benzothiadiazole, a heterocyclic compound containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,1,3-Benzothiadiazol-4-amine, 5-chloro-N-(4,5-dihydro-2-thiazolyl)- typically involves the reaction of 5-chloro-2,1,3-benzothiadiazole with 4,5-dihydro-2-thiazolamine. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,1,3-Benzothiadiazol-4-amine, 5-chloro-N-(4,5-dihydro-2-thiazolyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Amines, thiols, in solvents like DMF or dichloromethane (DCM), often with a base like K2CO3.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
2,1,3-Benzothiadiazol-4-amine, 5-chloro-N-(4,5-dihydro-2-thiazolyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of materials with specific properties, such as semiconductors or dyes.
Mechanism of Action
The mechanism of action of 2,1,3-Benzothiadiazol-4-amine, 5-chloro-N-(4,5-dihydro-2-thiazolyl)- is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2,1,3-benzothiadiazol-4-amine: A closely related compound with similar chemical properties.
Tizanidine hydrochloride: Another benzothiadiazole derivative with different biological activities.
Uniqueness
2,1,3-Benzothiadiazol-4-amine, 5-chloro-N-(4,5-dihydro-2-thiazolyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
87179-44-0 |
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Molecular Formula |
C9H7ClN4S2 |
Molecular Weight |
270.8 g/mol |
IUPAC Name |
5-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-2,1,3-benzothiadiazol-4-amine |
InChI |
InChI=1S/C9H7ClN4S2/c10-5-1-2-6-8(14-16-13-6)7(5)12-9-11-3-4-15-9/h1-2H,3-4H2,(H,11,12) |
InChI Key |
NQIXPUJMLLZVJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=N1)NC2=C(C=CC3=NSN=C32)Cl |
Origin of Product |
United States |
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